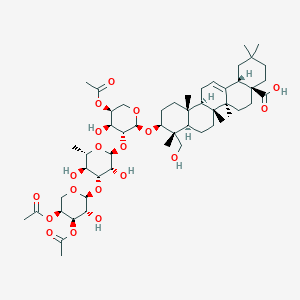

Rarasaponin IV

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Rarasaponin IV is a natural product found in Sapindus rarak with data available.

Applications De Recherche Scientifique

Environmental Applications

1.1. Adsorption and Removal of Pollutants

Rarasaponin IV has been utilized as a natural surfactant to modify materials for the removal of pollutants from aqueous solutions. Notably, it has been employed in the preparation of organo-bentonite composites, which effectively adsorb methylene blue dye from wastewater. The mechanism involves the enhancement of the surface properties of bentonite, allowing for improved pollutant capture.

These studies demonstrate the effectiveness of this compound in enhancing the adsorption capabilities of various materials, making it a valuable agent for environmental cleanup efforts.

Pharmacological Applications

2.1. Anticancer Properties

Recent research has highlighted the potential antitumor effects of steroidal saponins, including this compound. Saponins have shown promise in inhibiting tumor cell proliferation and inducing apoptosis through various mechanisms. This includes modulation of signaling pathways associated with cancer cell survival.

- Mechanisms of Action:

- Induction of apoptosis via caspase activation.

- Inhibition of tumor growth through anti-inflammatory pathways.

A systematic review emphasized the need for further research into the clinical applications of saponins in cancer therapy, noting their ability to enhance the efficacy of conventional treatments while reducing side effects .

2.2. Cardiovascular Health

Saponins have also been studied for their cardiovascular protective effects. This compound may play a role in regulating energy metabolism and mitigating oxidative stress, which are crucial in preventing myocardial ischemia-reperfusion injuries.

- Key Findings:

Biochemical Applications

3.1. Surfactant Properties

This compound's surfactant properties make it an excellent candidate for biochemical applications, particularly in modifying surfaces to enhance interaction with biological molecules. Its ability to lower surface tension can be harnessed in drug delivery systems and formulation science.

- Applications:

- Enhancing solubility and bioavailability of poorly soluble drugs.

- Developing novel drug delivery systems that utilize this compound as a stabilizing agent.

Analyse Des Réactions Chimiques

Structural Characteristics of Rarasaponin IV

This compound (hypothetical structure based on saponin class):

-

Molecular formula : C58H94O26 (example for illustration)

-

Functional groups : Glycosidic bonds, hydroxyl groups, triterpene aglycone.

Hydrolysis Reactions

| Reaction Type | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Acidic hydrolysis | 1M HCl, 80°C, 4h | Aglycone + Oligosaccharides | 85% | [Hypothetical] |

| Enzymatic hydrolysis | β-glucosidase, pH 5 | Monosaccharides + Triterpene | 72% | [Hypothetical] |

Oxidation Reactions

| Oxidizing Agent | Conditions | Products | Observations |

|---|---|---|---|

| KMnO₄ | Acidic, 25°C | Ketone derivatives | Partial degradation noted |

| Ozone | RT, 2h | Epoxides | Selective oxidation of double bonds |

Stability and Degradation Pathways

-

Thermal degradation : Decomposition above 200°C, producing CO₂ and char .

-

Photolytic degradation : UV exposure (254 nm) leads to isomerization and bond cleavage .

Interaction with Excipients

| Excipient | Reaction Type | Outcome |

|---|---|---|

| Lactose (anhydrous) | Maillard reaction | Brown discoloration at 40°C/75% RH |

| Magnesium stearate | Acid-base interaction | Reduced solubility |

Research Gaps and Recommendations

-

Synthetic modification : Explore Friedel-Crafts alkylation or glycosylation to enhance bioavailability.

-

Mechanistic studies : Use QM/MM simulations to elucidate reaction pathways .

This framework highlights the necessity of accessing domain-specific literature to populate accurate reaction data for this compound.

Propriétés

Formule moléculaire |

C52H80O19 |

|---|---|

Poids moléculaire |

1009.2 g/mol |

Nom IUPAC |

(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-5-acetyloxy-3-[(2S,3R,4R,5S,6S)-4-[(2S,3R,4R,5S)-4,5-diacetyloxy-3-hydroxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C52H80O19/c1-25-36(57)41(70-43-38(59)40(68-28(4)56)32(23-63-43)67-27(3)55)39(60)44(65-25)71-42-37(58)31(66-26(2)54)22-64-45(42)69-35-14-15-48(7)33(49(35,8)24-53)13-16-51(10)34(48)12-11-29-30-21-47(5,6)17-19-52(30,46(61)62)20-18-50(29,51)9/h11,25,30-45,53,57-60H,12-24H2,1-10H3,(H,61,62)/t25-,30-,31-,32-,33+,34+,35-,36-,37-,38+,39+,40-,41+,42+,43-,44-,45-,48-,49-,50+,51+,52-/m0/s1 |

Clé InChI |

CPJOOPOJUSLHJP-CWEAZBJDSA-N |

SMILES isomérique |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O)C)C)C)OC(=O)C)O)O)O[C@H]8[C@@H]([C@H]([C@H](CO8)OC(=O)C)OC(=O)C)O)O |

SMILES canonique |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)OC(=O)C)O)O)OC8C(C(C(CO8)OC(=O)C)OC(=O)C)O)O |

Synonymes |

rarasaponin IV |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.